![molecular formula C9H8N2OS B3147474 5-Phenyl-2-thioxoimidazolidin-4-one CAS No. 62420-76-2](/img/structure/B3147474.png)
5-Phenyl-2-thioxoimidazolidin-4-one
Overview
Description
5-Phenyl-2-thioxoimidazolidin-4-one is a chemical compound that belongs to a special group of privileged structures known as 'hydantoins’ . It is known for its varied biological activity .
Synthesis Analysis
The most widely used method for the preparation of thiohydantoin derivatives, including 5-Phenyl-2-thioxoimidazolidin-4-one, is synthesis based on isothiocyanates . A one-pot reaction of aryl isothiocyanates with 3-(4-morpholinyl)alanine in an alkaline medium followed by treatment of the reaction mixture with fuming hydrochloric acid has been used .Molecular Structure Analysis
In the structure of 5-Phenyl-2-thioxoimidazolidin-4-one, the planar imidazolidine ring is inclined to the phenyl substituents in the 5-position . The molecules are linked by an N—H O hydrogen bond . The imidazolidine ring is almost planar, with an r.m.s. deviation of 0.022 A from the best-fit plane .Chemical Reactions Analysis
The synthesis of 5-Phenyl-2-thioxoimidazolidin-4-one involves a one-pot reaction of aryl isothiocyanates with 3-(4-morpholinyl)alanine in an alkaline medium followed by treatment of the reaction mixture with fuming hydrochloric acid .Scientific Research Applications
Anticancer Potential
5-Phenyl-2-thioxoimidazolidin-4-one derivatives have shown promise in anticancer research. A study highlights the synthesis of 3-phenyl-2-thioxoimidazolidin-4-one derivatives with potential antitumor properties. These compounds were synthesized and characterized using various spectroscopic techniques, with plans for future in vitro and in vivo anticancer activity evaluations (Vanitha et al., 2021). Similarly, novel 3-substituted (E)-5-(arylidene)-1-methyl-2-thioxoimidazolidin-4-ones have been synthesized and evaluated for cytotoxic activities against breast, liver, and lung cancer cells (Khodair et al., 2021).
Synthesis and Chemical Behavior
The chemical behavior of 5-Phenyl-2-thioxoimidazolidin-4-one under various conditions has been studied. For instance, its efficient dehydrogenation under microwave and flash vacuum pyrolysis conditions was reported (Pepino et al., 2012). Another study described a simple and efficient synthesis method for 5-substituted-3-phenyl-2-thioxoimidazolidin-4-one derivatives from S-amino acids (Jangale et al., 2015).
Pharmacological Properties
The pharmacological properties of 5-Phenyl-2-thioxoimidazolidin-4-one derivatives have been extensively studied. This includes its role as inhibitors of proteasome and immunoproteasome, which are potential targets for treating hematological malignancies (Maccari et al., 2017). Additionally, some derivatives have shown potential as selective cyclooxygenase-2 (COX-2) inhibitors, which could be beneficial as anti-inflammatory agents (Alturki et al., 2015).
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of 5-Phenyl-2-thioxoimidazolidin-4-one derivatives. For instance, derivatives synthesized for antibacterial and antifungal applications showed significant activities against various microbial strains (Ammar et al., 2016). Another study synthesized novel 2-thioxoimidazolidin-4-one substituted glycosyl hydrazone derivatives with confirmed physical and spectral data, indicating potential for diverse biological applications (Khalifa et al., 2017).
properties
IUPAC Name |
5-phenyl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYQZZAKDLYLFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-2-thioxoimidazolidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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